PEG21

Catalog No.
S538891
CAS No.
351342-08-0
M.F
C40H82O21
M. Wt
899.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG21

CAS Number

351342-08-0

Product Name

PEG21

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C40H82O21

Molecular Weight

899.1 g/mol

InChI

InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2

InChI Key

ZHMUMDLGQBRJIW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

solubility

Soluble in DMSO

Synonyms

PEG21

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

The exact mass of the compound 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diol is 898.5349 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some areas where long-chain alkanediols are being explored scientifically:

  • Material Science: Some long-chain alkanediols can self-assemble into specific structures at the molecular level, which can lead to interesting material properties. For instance, research has been conducted on using them in the development of biocompatible materials for drug delivery [].
  • Biomedical Applications: Due to their long-chain structure and chemical properties, some alkanediols are being explored for their potential use in controlled drug release mechanisms [].

Polyethylene glycol 21, commonly referred to as PEG21, is a synthetic polymer belonging to the polyethylene glycol family. It is characterized by its hydrophilic properties, making it soluble in water and various organic solvents. PEG21 is often utilized in biomedicine and materials science due to its non-toxic and biocompatible nature. Its molecular structure typically includes a linear chain of ethylene oxide units, which contributes to its unique physical and chemical properties.

, including:

  • Esterification: PEG21 can react with carboxylic acids to form esters, which are often used in drug delivery systems.
  • Acylation: The hydroxyl groups in PEG21 can be acylated to create derivatives with enhanced properties for specific applications.
  • Cross-linking: PEG21 can be cross-linked with other polymers or compounds, forming hydrogels that are useful in biomedical applications.

These reactions enable the modification of PEG21 for specific functionalities, enhancing its utility in diverse fields.

PEG21 exhibits several biological activities:

  • Biocompatibility: It is widely recognized for its compatibility with biological systems, making it suitable for drug delivery and tissue engineering.
  • Reduced Immunogenicity: The hydrophilic nature of PEG21 helps to reduce protein adsorption and immunogenic responses when used in medical devices or therapeutic formulations.
  • Cell Penetration: PEG21 can enhance the solubility and stability of drugs, facilitating their penetration into cells.

These properties make PEG21 a valuable component in pharmaceutical formulations and biomedical research.

The synthesis of PEG21 can be achieved through several methods:

  • Polymerization of Ethylene Oxide: This is the most common method, where ethylene oxide monomers are polymerized under controlled conditions to produce PEG with a specific molecular weight.
  • Modification of Existing Polyethylene Glycols: Existing polyethylene glycols can be chemically modified through reactions such as esterification or etherification to create tailored versions like PEG21.
  • Silanation: As noted in various studies, silanation techniques can be employed to enhance the functional properties of PEG21 by introducing silane groups that improve adhesion and compatibility with other materials .

PEG21 finds applications across multiple domains:

  • Drug Delivery Systems: Its ability to enhance solubility and stability makes it ideal for formulating pharmaceuticals.
  • Biomaterials: Used in tissue engineering and regenerative medicine due to its biocompatibility.
  • Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties.
  • Industrial

PEG21 shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics:

Compound NameMolecular WeightKey Features
Polyethylene Glycol 20900 DaShorter chain length; less hydrophilic
Polyethylene Glycol 400400 DaHigher molecular weight; more viscous
Polyethylene Glycol Dimethyl EtherVariesModified for specific solubility needs

Unique Characteristics of PEG21

  • Molecular Weight Range: PEG21 typically has a specific molecular weight that balances solubility and viscosity, making it versatile for various applications.
  • Functionalization Potential: The presence of hydroxyl groups allows for extensive functionalization compared to other polyethylene glycol derivatives.

Molecular Architecture

PEG21, also known as eicosa(ethylene glycol), is a linear polymer composed of 21 repeating ethylene glycol (-CH₂CH₂O-) units terminated by hydroxyl groups at both ends. Its molecular formula is C₄₀H₈₂O₂₁, with a molecular weight of 899.07 g/mol . The discrete nature of PEG21 distinguishes it from polydisperse PEG mixtures, offering precise control over molecular interactions in applications requiring uniformity.

Table 1: Key physical properties of PEG21

PropertyValueSource
Boiling point815.2 ± 60.0 °C (predicted)
Density1.117 ± 0.06 g/cm³ (predicted)
pKa14.06 ± 0.10 (predicted)
AppearanceWhite to off-white solid

Solubility and Hydrophilicity

The terminal hydroxyl groups and ethylene oxide backbone confer exceptional hydrophilicity, enabling complete miscibility with aqueous media. The solubility profile improves with increasing chain length due to enhanced hydrogen-bonding capacity . This property underpins PEG21’s utility as a solubilizing agent in formulations requiring stable colloidal dispersions.

PEG21 is defined as a linear polyether polymer composed of exactly twenty-one ethylene oxide units connected through ether linkages, with terminal hydroxyl groups at both ends of the molecular chain [4] [5] [6] [7]. The compound follows the general polyethylene glycol structural formula, where the subscript indicates the specific number of repeating ethylene oxide units [6] [7].

The systematic chemical name for PEG21 is 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [8] [9]. Alternative nomenclature includes HO-PEG21-OH, PEG22, and polyethylene glycol 1000, reflecting different naming conventions used across scientific literature and commercial applications [10] [1] [11] [12] [13].

Molecular Identity and Structure

The molecular identity of PEG21 is precisely defined by its molecular formula C₄₀H₈₂O₂₁ and molecular weight of 899.1 grams per mole [10] [1] [2] [3] [9]. The Chemical Abstracts Service (CAS) registry number 351342-08-0 provides unique identification for this specific compound [1] [2] [3] [9], while the PubChem Compound Identifier (CID) 14497139 offers additional database reference [1].

Structural Characteristics

The structural architecture of PEG21 consists of a linear backbone containing twenty ether oxygen atoms that connect twenty-one ethylene glycol units [4] [5]. The molecule terminates with two primary hydroxyl groups, providing reactive sites for chemical modification and conjugation reactions [4] [5] [7]. The structural formula can be represented as HO-CH₂-CH₂-[O-CH₂-CH₂]₁₉-OH, emphasizing the repetitive ethylene oxide units and terminal hydroxyl functionalities [7].

The International Chemical Identifier (InChI) key ZHMUMDLGQBRJIW-UHFFFAOYSA-N and Simplified Molecular Input Line Entry System (SMILES) notation O(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO provide standardized digital representations of the molecular structure [1] [9].

Physical and Chemical Properties

PEG21 exists as a white to off-white solid powder under standard laboratory conditions [1] [2]. The compound demonstrates exceptional water solubility, a characteristic property of polyethylene glycols, while also maintaining solubility in various organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, dichloromethane, and tetrahydrofuran (THF) [1] [14] [15].

Molecular Descriptors

The compound exhibits specific molecular descriptors that define its chemical behavior and interactions. PEG21 contains two hydrogen bond donor sites corresponding to the terminal hydroxyl groups and twenty-one hydrogen bond acceptor sites represented by the ether oxygen atoms [1]. The molecule possesses fifty-eight rotatable bonds, contributing to its conformational flexibility, and includes sixty-one heavy atoms in its structure [1]. The calculated logarithmic partition coefficient (LogP) value of -3.9 indicates strong hydrophilic character and preferential partitioning into aqueous phases [1].

Chemical Identity Data Tables

PropertyValueReference Sources
Molecular FormulaC₄₀H₈₂O₂₁ [10] [1] [2] [3] [9]
Molecular Weight899.1 g/mol [1] [2] [3] [9]
CAS Number351342-08-0 [1] [2] [3] [9]
PubChem CID14497139 [1]
InChI KeyZHMUMDLGQBRJIW-UHFFFAOYSA-N [1]
Physical StateSolid powder [1] [2] [3] [9]
AppearanceWhite to off-white [1] [2]
Ethylene Oxide Units21 [4] [5] [6] [7]
Terminal Hydroxyl Groups2 [4] [5] [7]
Ether Linkages20Calculated from structure

PEG21 Derivatives and Related Compounds

DerivativeMolecular FormulaMolecular Weight (g/mol)Functional Modification
m-PEG21-acidC₄₄H₈₈O₂₃985.14-985.16Carboxylic acid terminus
Bis-PEG21-acidC₄₆H₉₀O₂₅1043.2Dual carboxylic acid groups
PEG21-TosC₄₇H₈₆O₂₂S1053.3Tosylate functional group
Bis-PEG21-NHS esterC₅₄H₉₆N₂O₂₉1237.3NHS ester conjugation groups

Synthetic Origins and Classification

PEG21 belongs to the family of addition polymers synthesized through ring-opening polymerization of ethylene oxide using appropriate initiators such as water or methanol [5] [6] [7]. The polymerization process produces a controlled molecular weight distribution, with PEG21 representing a specific oligomer within the broader polyethylene glycol spectrum [5] [6].

The compound is classified as a polyether backbone polymer with the chemical family designation of oxyalkylene polymer [16] [6]. According to regulatory nomenclature systems, polyethylene glycols are also known as macrogols, with PEG21 falling within the molecular weight range suitable for various pharmaceutical and industrial applications [6] [7].

Biomedical and Research Applications Context

PEG21 serves primarily as a biocompatible linker molecule in advanced biomedical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) [17] [10] [1] [8] [2]. The compound functions as a critical component in drug delivery systems, where its hydrophilic nature and biocompatibility enhance the pharmacokinetic properties of therapeutic molecules [15] [18].

The historical foundation of polyethylene glycol twenty-one (PEG21) traces back to the fundamental discoveries in organic chemistry during the mid-nineteenth century. The compound belongs to the broader family of polyethylene glycols, whose origins can be traced to the pioneering work of French chemist Charles-Adolphe Wurtz [1] [2]. In 1856, Wurtz first prepared ethylene glycol, the fundamental building block from which all polyethylene glycols are derived [1]. He accomplished this by treating ethylene iodide (1,2-diiodoethane) with silver acetate, followed by hydrolysis of the resultant ethylene diacetate with potassium hydroxide [1].

Three years later, in 1859, Wurtz achieved another significant milestone by preparing ethylene glycol via the hydration of ethylene oxide, establishing the modern synthetic pathway that remains the foundation for polyethylene glycol production today [1]. Concurrently, Portuguese chemist A.V. Lourenço independently synthesized polyethylene glycol oligomers by heating ethylene glycol with ethylene dibromide, representing the first actual synthesis of polyethylene glycol compounds [3] [2]. This dual discovery marked the beginning of polymer chemistry involving ethylene glycol units.

The early synthesis methods developed by Wurtz and Lourenço were primitive by modern standards, yet they established the fundamental chemical principles that would eventually lead to the development of specific chain-length polyethylene glycols, including PEG21. Wurtz named his compound "glycol" because it shared qualities with both ethyl alcohol (containing one hydroxyl group) and glycerin (containing three hydroxyl groups) [1].

Pharmaceutical Revolution: The PEGylation Era

The most transformative chapter in polyethylene glycol history began in the 1970s with the pioneering work of Frank Davis at Rutgers University. Davis, born in 1920 in Pendleton, Oregon, joined the faculty at Rutgers University in 1958 after completing his postdoctoral studies [6] [7]. It was there that Davis conceived the revolutionary concept of PEGylation - the attachment of polyethylene glycol to therapeutic proteins to improve their pharmacological properties.

Frank Davis's breakthrough idea emerged in the late 1960s when he was, as he described it, "between grants" [7]. He became interested in developing a procedure whereby selected bioactive proteins could be utilized for human therapy [7]. The fundamental problem he sought to address was that many therapeutic proteins, particularly those derived from non-human sources, were rapidly cleared from the bloodstream and often triggered unwanted immune responses.

Davis hypothesized that attaching an inert, hydrophilic polymer like polyethylene glycol to proteins might render them unrecognizable by the immune system as foreign molecules, thereby mitigating immune responses while enhancing their circulation and activity lifetimes [8]. This concept was revolutionary because it addressed two critical limitations of protein therapeutics: short circulation half-life and immunogenicity.

The first successful demonstration of this concept came through the work of Davis's graduate student, Abraham Abuchowski. Abuchowski, who grew up on a chicken farm in rural Vineland, New Jersey, attended Rutgers University and received his Ph.D. in biochemistry in 1975 [9]. During his thesis work under Davis's supervision, Abuchowski developed the novel protein delivery system that became known as PEGylation [9].

In 1977, Davis and Abuchowski published their first research article on PEGylated enzymes, specifically bovine liver catalase, demonstrating that this modified enzyme had lower immunogenicity and a longer circulation half-time compared to the unmodified protein [8] [9]. This publication represented the first scientific validation of the PEGylation concept and established the foundation for an entirely new class of therapeutic agents.

The intellectual property protection for this revolutionary technology was secured in 1979 when Davis and Abuchowski filed their PEGylation patent [6]. This patent would become one of the most important intellectual property assets in the biotechnology industry, protecting the fundamental concept of polymer-protein conjugation for therapeutic purposes.

Technological Evolution and Modern Applications

The success of the early PEGylated products led to rapid technological evolution and the development of more sophisticated PEGylation strategies. By 2000, PEGylation had become an established technology with widespread adoption across the pharmaceutical industry [15]. The approach evolved from simple non-specific attachment strategies used in Adagen and Oncaspar to more refined methods involving limited numbers of larger polyethylene glycol molecules attached in relatively specific manners.

The development of PEG21 specifically fits within this broader evolution of polyethylene glycol technology. With a molecular weight of approximately 899 to 943 grams per mole, PEG21 represents an intermediate-sized polyethylene glycol that has found particular utility in modern pharmaceutical applications [16] [17] [18]. Unlike the early polyethylene glycol products that used smaller molecules, PEG21's 21 ethylene glycol units provide optimal properties for specific applications, particularly as a linker in Proteolysis Targeting Chimera (PROTAC) technology [16].

The contemporary applications of PEG21 reflect the sophisticated evolution of polyethylene glycol chemistry. Modern research has demonstrated that PEG21 can serve as a polyethylene glycol-based PROTAC linker, connecting two essential ligands to facilitate the formation of PROTAC molecules and enable selective protein degradation through the ubiquitin-proteasome system within cells [19] [20]. This represents a dramatic evolution from the original concept of simply reducing immunogenicity to actively directing specific therapeutic outcomes.

The synthesis of uniform polyethylene glycols like PEG21 has also evolved significantly from the early methods developed by Wurtz and Lourenço. Modern synthetic approaches include solid-phase stepwise synthesis methods that can produce polyethylene glycols with eight and twelve ethylene glycol units by stepwise addition of tetraethylene glycol monomers on polystyrene solid supports [21] [22]. These methods represent a complete transformation from the original trial-and-error approaches to precisely controlled synthetic chemistry.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.9

Exact Mass

898.5349

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types